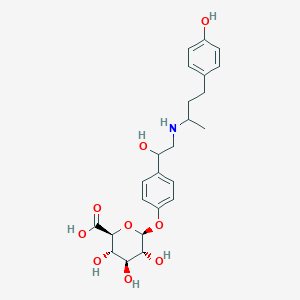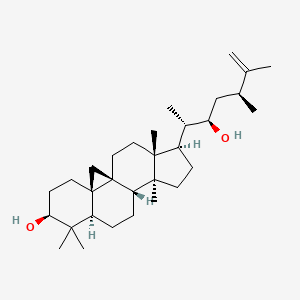
22-Hydroxycyclolaudenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Hydroxycyclolaudenol is a natural product belonging to the family of triterpenoids. It is known for its potent and selective inhibitory properties, particularly in the study of chronic pain and opioid addiction. The compound targets opioid receptors in the central nervous system, effectively reducing pain sensations and preventing the addictive effects of opioids.
Méthodes De Préparation
The preparation of 22-Hydroxycyclolaudenol can be relatively complex. It is generally extracted from plants or synthesized through chemical methods. The specific preparation method varies depending on the materials used and the purpose of the study . Industrial production methods often involve the use of advanced extraction techniques and synthetic routes to ensure high purity and yield.
Analyse Des Réactions Chimiques
22-Hydroxycyclolaudenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
22-Hydroxycyclolaudenol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective inhibitor in the study of chronic pain and opioid addiction. Additionally, it has anti-inflammatory and antibacterial properties, making it useful in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 22-Hydroxycyclolaudenol involves targeting opioid receptors in the central nervous system. By binding to these receptors, the compound effectively reduces pain sensations and prevents the addictive effects of opioids. The molecular targets and pathways involved include the modulation of neurotransmitter release and inhibition of pain signaling pathways .
Comparaison Avec Des Composés Similaires
22-Hydroxycyclolaudenol is unique in its potent and selective inhibitory properties. Similar compounds include other triterpenoids such as cycloartenol and lanosterol. These compounds share structural similarities but differ in their specific biological activities and applications. For example, while cycloartenol is a precursor in the biosynthesis of sterols, lanosterol is involved in the synthesis of cholesterol.
Propriétés
Formule moléculaire |
C31H52O2 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2S,3R,5S)-3-hydroxy-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O2/c1-19(2)20(3)17-23(32)21(4)22-11-13-29(8)25-10-9-24-27(5,6)26(33)12-14-30(24)18-31(25,30)16-15-28(22,29)7/h20-26,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23+,24-,25-,26-,28+,29-,30+,31-/m0/s1 |
Clé InChI |
ZYPJAVQVBZJHKQ-HESGZKIRSA-N |
SMILES isomérique |
C[C@@H](C[C@H]([C@@H](C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)O)C(=C)C |
SMILES canonique |
CC(CC(C(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


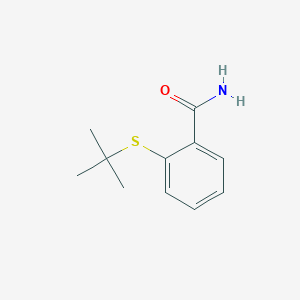
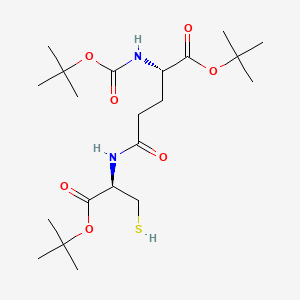
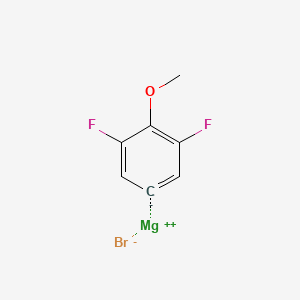
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
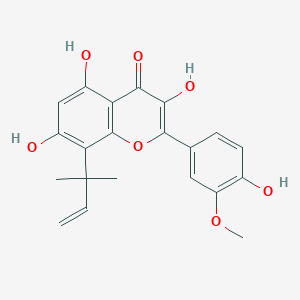
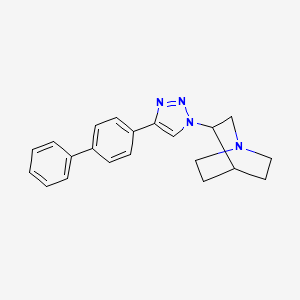
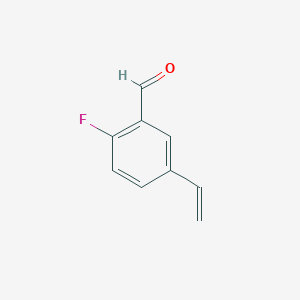
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
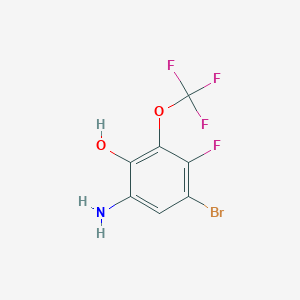
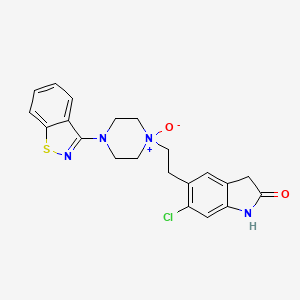
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
